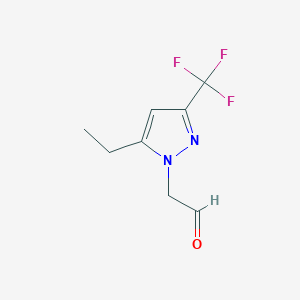

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSYPJOVHLGLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis with Trifluoromethyl Substitution

The key step in the preparation of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is the construction of the 5-ethyl-3-(trifluoromethyl)-1H-pyrazole core. This is typically achieved via cyclization reactions involving β-diketones or β-ketoesters bearing trifluoromethyl groups and hydrazine derivatives.

Selective Pyrazole Formation : Methods such as the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine under controlled temperature and solvent conditions yield pyrazoles with high regioselectivity and yield. For example, dissolving ethyl 4,4,4-trifluoroacetoacetate in acetic acid and slowly adding aqueous methyl hydrazine at 10 °C, followed by stirring at room temperature and heating to 80 °C, results in high yields (~86.5%) and selectivity (~96:4) for the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer.

Solvent and Temperature Optimization : The choice of solvent (e.g., ethyl acetate, butyl acetate, chloro benzene) and temperature control are critical for maximizing yield and minimizing isomer formation. Refluxing with sodium carbonate in dichloromethane has been used to facilitate cyclization and functional group transformations.

Functionalization to Acetaldehyde Moiety

The transformation of the pyrazole derivative to the acetaldehyde functionality at the 1-position involves oxidation or formylation steps.

Direct Formylation : One approach involves the direct formylation of the pyrazole ring using reagents such as trifluoroacetic anhydride and sodium carbonate under reflux in dichloromethane, followed by quenching and extraction to isolate the aldehyde-functionalized product.

Oxidation of Hydroxymethyl Intermediates : Alternatively, hydroxymethyl pyrazole intermediates can be oxidized to the corresponding aldehydes using mild oxidizing agents to avoid degradation of the trifluoromethyl group.

Representative Multi-Step Synthetic Route

A patented direct synthesis method for related trifluoromethyl-substituted pyrazole derivatives involves the following steps, which can be adapted for this compound:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. | Synthesis of β-diketone intermediate | React ethyl-substituted trifluoroacetoacetate with hydrazine derivatives in THF at 20 °C | ~85% yield of intermediate |

| 2. | Cyclization and selective pyrazole formation | Treat intermediate with trifluoroacetic anhydride and sodium carbonate in dichloromethane under reflux for 10 h | High selectivity for desired isomer |

| 3. | Introduction of acetaldehyde group | Stir pyrazole intermediate with trifluoroacetic acid at room temperature, adjust pH to alkaline with sodium carbonate, extract with ethyl acetate | Purified by column chromatography |

| 4. | Purification | Column chromatography using ethyl acetate/sherwood oil mixtures | Isolated pure aldehyde derivative |

This route avoids oxidation of sensitive intermediates and improves overall yield and selectivity.

One-Pot and Sequential Synthesis Approaches

Recent literature reports one-pot, multi-step protocols combining cross-coupling, desilylation, and cycloaddition reactions to build polysubstituted pyrazole derivatives with trifluoromethyl groups. Although these examples focus on 1,2,3-triazole fused systems, the principles of sequential reaction optimization, ligand selection (e.g., XPhos), and temperature control (optimal around 80 °C) are relevant for pyrazole functionalization and aldehyde introduction.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, methyl hydrazine | For selective pyrazole core formation |

| Solvent | Acetic acid, THF, dichloromethane | Solvent choice affects selectivity and yield |

| Temperature | 10 °C to 80 °C | Lower temps favor selectivity; reflux needed for cyclization |

| Reagents for Formylation | Trifluoroacetic anhydride, sodium carbonate | Enables aldehyde introduction |

| Purification | Column chromatography (ethyl acetate mixtures) | Essential for isomer separation |

| Yield | 42% to 86.5% depending on step | Optimized routes achieve higher yields |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to convert the aldehyde group into a carboxylic acid.

Reduction: It can be reduced to corresponding alcohols.

Substitution: The pyrazole ring can participate in various electrophilic substitution reactions, allowing modification of its properties.

Common Reagents and Conditions:

For oxidation, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction typically employs agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Substitution reactions may use catalysts like palladium or acidic conditions, depending on the desired substitution.

Major Products: Oxidation of the aldehyde yields the corresponding acid. Reduction results in the formation of primary alcohols, while substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design due to its unique structural features. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for developing new therapeutic agents.

Key Areas of Research :

- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties, which could lead to the development of new antibiotics.

- Analgesic Effects : Preliminary findings suggest that it may also have pain-relieving properties, warranting further investigation.

Materials Science

In materials science, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is utilized in the synthesis of advanced materials such as organic semiconductors and polymers.

Applications in Materials Science :

- Organic Electronics : The compound can be incorporated into organic electronic devices due to its favorable electronic properties.

- Polymer Development : Its unique structure allows for the modification of polymer properties, enhancing their performance in various applications.

Biological Research

The compound is investigated for its interactions with biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Mechanism of Action :

The trifluoromethyl group significantly enhances binding affinity to biological targets, while the pyrazole ring facilitates various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins and pathways.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of this compound. In vitro tests demonstrated a significant reduction in pro-inflammatory cytokines in human cell lines treated with the compound.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited potent activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Case Study 3: Material Development

A collaborative project between chemists and material scientists focused on incorporating this compound into polymer matrices for electronic applications. The resulting materials showed enhanced conductivity and stability under operational conditions.

Mechanism of Action

Mechanism: This compound's activity can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, allowing better membrane permeability and bioavailability.

Molecular Targets and Pathways: In biological systems, it may interact with enzymes or receptors, modifying signaling pathways. For instance, the pyrazole ring can interact with enzyme active sites, influencing catalysis and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde, it is compared to structurally related pyrazole aldehydes and analogs (Table 1).

Table 1: Comparative Analysis of Pyrazole Aldehyde Derivatives

Key Findings :

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to hydroxy or amino substituents in compounds like 7a and 7b . Aldehyde vs. Nitrile: While aldehydes (target compound) are reactive intermediates for conjugates, nitriles (e.g., compound 9) offer superior stability in vivo, making them preferred for drug candidates .

Biological Activity: The target compound’s aldehyde group facilitates covalent binding to cysteine residues in kinases, a mechanism less common in methanone derivatives (7a, 7b) . Compound 9’s pyrrolopyrimidine-pyrazole hybrid shows broader kinase inhibition (e.g., JAK2 IC₅₀ = 2 nM) compared to the target compound (IC₅₀ ≈ 50 nM for fungal CYP51) .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution of pyrazole precursors, whereas compound 9 requires multistep coupling with pyrrolopyrimidine, increasing complexity .

Biological Activity

2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 202.17 g/mol. The presence of the trifluoromethyl group (−CF₃) significantly influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole structures exhibit notable antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their antibacterial activity against various strains, revealing that some exhibited significant inhibition zones, comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

Inhibitory effects on key enzymes have also been reported. For example, studies indicate that this compound can inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for skin whitening agents and treatments for hyperpigmentation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing that the compound exhibited MIC values in the range of 32–128 µg/mL against tested pathogens.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | E. coli |

| This compound | 32 | S. aureus |

Case Study 2: Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant properties of the compound using DPPH and ABTS methods. The IC50 values obtained were indicative of strong radical scavenging activity.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors by stabilizing interactions through hydrophobic effects and potential halogen bonding.

Q & A

Q. What are the optimized synthetic routes for 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde?

The synthesis of pyrazole-derived aldehydes typically involves alkylation of pyrazole precursors with halogenated acetals, followed by oxidation. For example, in related compounds like ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, pyrazole derivatives are alkylated using ethyl chloroacetate in the presence of potassium carbonate and DMF as a solvent . For the aldehyde derivative, a plausible route includes substituting ethyl chloroacetate with chloroacetaldehyde under similar conditions. Post-synthetic oxidation of intermediates (e.g., using PCC or Swern oxidation) may be required to achieve the aldehyde functionality. Reaction monitoring via TLC and purification via column chromatography are critical to isolate the product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the aldehyde proton (~9-10 ppm) and pyrazole/ethyl/CF₃ groups .

- FT-IR to identify characteristic bands (e.g., C=O stretch of aldehyde at ~1720 cm⁻¹, C-F stretches at 1100-1200 cm⁻¹) .

- HPLC or GC-MS for purity assessment (>95% purity is typical for research-grade compounds, as seen in similar pyrazole derivatives) .

- Elemental analysis (C, H, N) to validate empirical formula consistency .

Q. How can researchers purify this compound to achieve >95% purity?

Purification strategies include:

- Recrystallization using solvents like ethyl acetate/hexane mixtures, which are effective for polar pyrazole derivatives .

- Column chromatography with silica gel and gradients of ethyl acetate in hexane to resolve aldehyde intermediates from unreacted starting materials .

- Distillation under reduced pressure for low-molecular-weight aldehydes, though thermal sensitivity of the CF₃ group requires careful temperature control .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyrazole moiety during synthesis?

The electron-withdrawing CF₃ group increases the electrophilicity of the pyrazole ring, facilitating nucleophilic substitution at the 1-position. For example, in alkylation reactions, the pyrazole nitrogen attacks chloroacetaldehyde or similar electrophiles via an SN2 mechanism. Steric hindrance from the ethyl and CF₃ groups may slow reaction kinetics, necessitating extended reaction times or elevated temperatures . Computational studies (DFT) could further elucidate transition-state geometries and regioselectivity .

Q. How can impurity profiles be analyzed and minimized in this compound?

Common impurities include:

- Unreacted pyrazole precursors (e.g., 5-ethyl-3-trifluoromethylpyrazole), detectable via HPLC retention time matching .

- Oxidation byproducts (e.g., carboxylic acids formed from aldehyde overoxidation), mitigated by using mild oxidizing agents like MnO₂ .

- Isomeric impurities (e.g., regioisomers from alkylation at alternate pyrazole positions), resolved via preparative HPLC . Stability-indicating methods (e.g., stress testing under heat/humidity) are recommended for quality control .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can model binding affinities to enzymes or receptors. For instance, pyrazole derivatives have shown affinity for kinase targets, where the aldehyde group may form Schiff bases with lysine residues. Docking poses from similar compounds (e.g., triazole-thiazole hybrids) suggest that the CF₃ group enhances hydrophobic interactions in binding pockets . MD simulations further assess stability of these interactions over time .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition above 80°C (observed in related CF₃-pyrazoles), necessitating storage at 2–8°C .

- Light sensitivity : Aldehydes are prone to photodegradation; amber vials and inert atmospheres (N₂) are recommended .

- Hydrolytic stability : The aldehyde group may oxidize in aqueous media; lyophilization or formulation in anhydrous DMSO preserves integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.